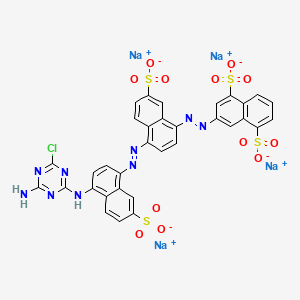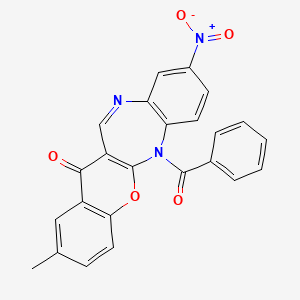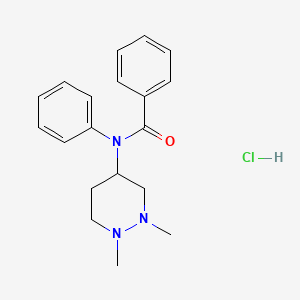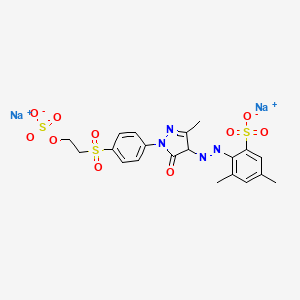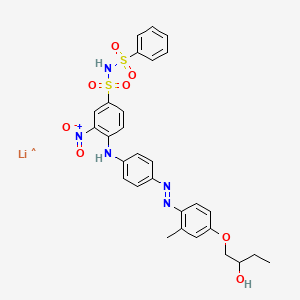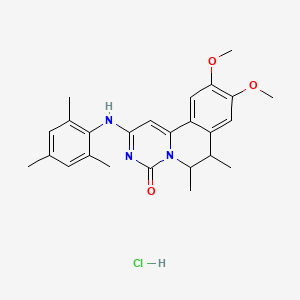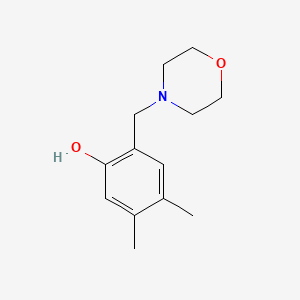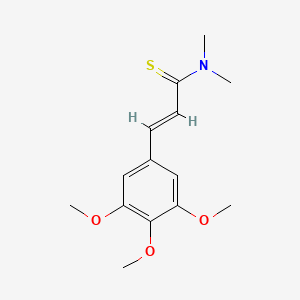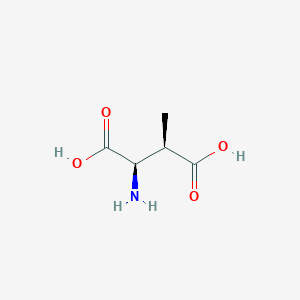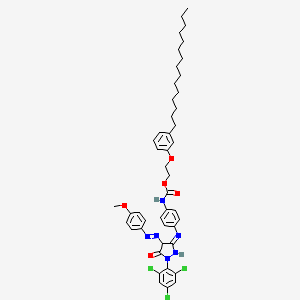
1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo(3,4-e)indolizin-5-amin, 1-Phenyl-, ist eine heterocyclische Verbindung, die zur Familie der Pyrazoloindolizine gehört. Diese Verbindungen zeichnen sich durch ihre einzigartigen Strukturmerkmale aus, darunter ein kondensiertes Ringsystem, das Pyrazol- und Indolizin-Einheiten miteinander verbindet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1H-Pyrazolo(3,4-e)indolizin-5-amin, 1-Phenyl-, beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode umfasst die Reaktion von Phenylhydrazin mit Indolizin-5-carboxaldehyd in Gegenwart eines geeigneten Katalysators. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Ethanol oder Acetonitril durchgeführt, wobei das Gemisch mehrere Stunden zum Rückfluss erhitzt wird, um den Cyclisierungsprozess zu ermöglichen.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration für die großtechnische Synthese entscheidend.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1H-Pyrazolo(3,4-e)indolizin-5-amin, 1-Phenyl-, unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Gängige Reagenzien sind Halogene, Alkylierungsmittel und Acylierungsmittel.
Gängige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.
Reduktion: Bildung von Amin-Derivaten.
Substitution: Bildung von alkylierten oder acylierten Produkten.
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung zeigt biologische Aktivität und wird auf ihr Potenzial als antimikrobielles und Antikrebsmittel untersucht.
Medizin: Aufgrund ihrer einzigartigen Struktur wird sie auf ihre potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme und Rezeptoren.
Industrie: Die Verbindung wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, darunter organische Halbleiter und Leuchtdioden.
Wirkmechanismus
Der Mechanismus, durch den 1H-Pyrazolo(3,4-e)indolizin-5-amin, 1-Phenyl-, seine Wirkungen ausübt, beinhaltet die Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und ihre Aktivität modulieren. Beispielsweise kann sie die Aktivität bestimmter Kinasen hemmen, was zur Störung von Signalwegen führt, die an Zellproliferation und -überleben beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism by which 1H-Pyrazolo(3,4-e)indolizin-5-amine, 1-phenyl- exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo(3,4-e)indolizin-5-amin, 1-Phenyl-, kann mit anderen ähnlichen Verbindungen wie:
1H-Pyrazolo(3,4-b)pyridine: Diese Verbindungen teilen sich einen ähnlichen Pyrazolring, unterscheiden sich aber im kondensierten Ringsystem, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
1H-Pyrazolo(3,4-b)chinoline: Diese Verbindungen besitzen einen Chinolinring, der mit dem Pyrazolring kondensiert ist, was zu unterschiedlichen photophysikalischen und biologischen Eigenschaften führt.
Eindeutigkeit: Die Eindeutigkeit von 1H-Pyrazolo(3,4-e)indolizin-5-amin, 1-Phenyl-, liegt in seinem spezifischen kondensierten Ringsystem, das einzigartige elektronische und sterische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere bei der Entwicklung neuer Medikamente und fortschrittlicher Materialien.
Eigenschaften
CAS-Nummer |
123705-07-7 |
|---|---|
Molekularformel |
C15H12N4 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
1-phenylpyrazolo[3,4-e]indolizin-5-amine |
InChI |
InChI=1S/C15H12N4/c16-13-9-11-10-17-19(12-5-2-1-3-6-12)15(11)18-8-4-7-14(13)18/h1-10H,16H2 |
InChI-Schlüssel |
IMTABAGGRBLXCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C4=CC=CN43)N)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



